zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

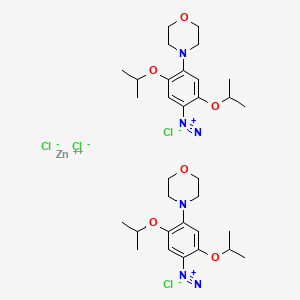

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a useful research compound. Its molecular formula is C32H48Cl4N6O6Zn and its molecular weight is 819.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting key findings, mechanisms of action, and implications for future research.

Overview of Zinc Complexes in Biological Systems

Zinc is a crucial trace element in biological systems, playing significant roles in enzymatic functions, cellular signaling, and structural integrity of proteins. Its complexes, particularly those involving nitrogen donor ligands, have been studied for their therapeutic potentials, including anticancer properties and modulation of receptor activities .

- Allosteric Modulation : Zinc acts as an allosteric modulator for various receptors. For instance, it enhances the function of glycine receptors at low concentrations while inhibiting them at higher concentrations. This dual role highlights the importance of zinc's concentration in mediating biological responses .

- Anticancer Activity : Recent studies have shown that zinc complexes with N-donor ligands exhibit promising anticancer activities. These complexes often demonstrate low toxicity coupled with high phototoxicity when utilized in photodynamic therapy (PDT), suggesting their potential as therapeutic agents in cancer treatment .

- Histopathological Effects : In studies involving aquatic species like the African catfish (Clarias gariepinus), exposure to zinc compounds such as Zn-EDTA revealed significant histopathological changes in gill epithelium without detectable zinc accumulation in tissues. This indicates that while zinc can induce physiological changes, its bioaccumulation may not always correlate with observed effects .

Study 1: Glycine Receptor Modulation

In a controlled experiment, various vials containing glycine solutions were tested for contaminating zinc levels affecting glycine receptor currents. The results indicated that even minimal zinc contamination could significantly enhance receptor activity, underscoring the need to account for zinc's presence in experimental setups .

Study 2: Anticancer Properties

A review on zinc complexes highlighted multiple studies where these compounds were evaluated for their anticancer efficacy. The findings suggested that certain zinc complexes exhibited IC50 values in the micro-nanomolar range, showcasing their potent cytotoxic effects against cancer cell lines while maintaining low dark toxicity .

Data Table: Biological Activities of Zinc Complexes

科学的研究の応用

Synthesis and Structure

The synthesis of zinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;tetrachloride typically involves the diazotization of the corresponding aniline derivative followed by complexation with zinc chloride. The general reaction pathway includes:

- Diazotization : The aniline derivative is treated with nitrous acid to form the diazonium salt.

- Formation of Tetrachlorozincate : The diazonium salt is reacted with zinc chloride to yield the final compound.

This compound features a diazonium group (-N₂⁺) that imparts high reactivity, making it useful for various chemical transformations in organic synthesis.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its diazonium group allows for:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, and hydroxides.

- Coupling Reactions : It participates in azo coupling reactions with phenols and aromatic amines, forming azo compounds commonly used as dyes.

Biological Applications

Research has indicated potential applications in the biological field:

- Enzyme Substrates : The compound can be utilized in synthesizing enzyme substrates for diagnostic assays, enhancing leukocyte detection methods.

- Drug Development : Its interactions with biological molecules are being studied to assess efficacy in drug development.

Material Science

The unique properties of this compound make it suitable for:

- Coatings and Polymers : It can be incorporated into polymer matrices to impart specific functionalities such as enhanced solubility and reactivity.

Case Study 1: Azo Dye Synthesis

In a study focusing on azo dye production, this compound was reacted with phenolic compounds to produce various azo dyes. The reaction conditions were optimized to achieve high yields and purity.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Azo Dye 1 | 85% | 50°C, pH 8 |

| Azo Dye 2 | 90% | 60°C, pH 7 |

Case Study 2: Antioxidant Activity

A research study evaluated the antioxidant activity of compounds derived from this compound. The results indicated that derivatives exhibited significant free radical scavenging activity.

| Compound Derivative | IC50 (µM) | Reference |

|---|---|---|

| Derivative A | 25 | |

| Derivative B | 30 |

特性

CAS番号 |

68413-64-9 |

|---|---|

分子式 |

C32H48Cl4N6O6Zn |

分子量 |

819.9 g/mol |

IUPAC名 |

dichlorozinc;4-morpholin-4-yl-2,5-di(propan-2-yloxy)benzenediazonium;dichloride |

InChI |

InChI=1S/2C16H24N3O3.4ClH.Zn/c2*1-11(2)21-15-10-14(19-5-7-20-8-6-19)16(22-12(3)4)9-13(15)18-17;;;;;/h2*9-12H,5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChIキー |

OWOOUJPHMVDWMS-UHFFFAOYSA-J |

SMILES |

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

正規SMILES |

CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.CC(C)OC1=CC(=C(C=C1[N+]#N)OC(C)C)N2CCOCC2.[Cl-].[Cl-].Cl[Zn]Cl |

Key on ui other cas no. |

68413-64-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。